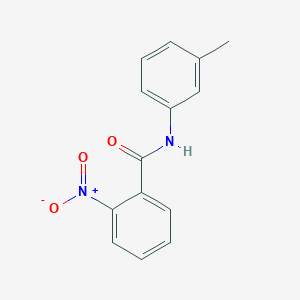

n-(3-Methylphenyl)-2-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLOVMUBGLBLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352146 | |

| Record name | n-(3-methylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5246-49-1, 50623-64-8 | |

| Record name | n-(3-methylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzo-m-toluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Methylphenyl 2 Nitrobenzamide and Analogous Benzamide Structures

Fundamental Synthetic Approaches for Benzamide (B126) Scaffolds

The creation of the amide bond in N-(3-methylphenyl)-2-nitrobenzamide and its analogs can be achieved through several strategic approaches.

Nucleophilic Acyl Substitution Strategies Utilizing Substituted Anilines

A predominant and highly effective method for synthesizing this compound involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with a substituted aniline (B41778). This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comunizin.org

In a typical procedure, 2-nitrobenzoyl chloride is reacted with 3-methylaniline (m-toluidine). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) and in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. acs.org The reaction mixture is often cooled initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.

The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond. unizin.org

A variety of substituted anilines and benzoyl chlorides can be used to generate a library of benzamide derivatives. acs.org The reaction conditions are generally mild and the yields are often high, making this a preferred method for many applications.

Ring-Opening Reactions of Benzoxazin-4-one Precursors

An alternative and elegant approach to benzamide structures involves the ring-opening of benzoxazin-4-one precursors. Benzoxazin-4-ones are bicyclic compounds that can be synthesized from anthranilic acids. nih.govresearchgate.net The ring-opening of these precursors with a suitable nucleophile, such as an aniline, provides a direct route to ortho-substituted benzamides.

This method can be particularly useful for accessing complex benzamides that might be challenging to prepare via direct acylation. The reaction often proceeds under mild conditions and can be catalyzed by Lewis acids or bases. nih.govnih.gov The regioselectivity of the ring-opening is a key advantage, ensuring the formation of the desired benzamide isomer. For instance, the reaction of a 2-substituted benzoxazin-4-one with an aniline will yield an N-substituted-2-acylaminobenzamide.

Multi-Step Synthetic Sequences (e.g., Nitration and Amidation Reactions)

Multi-step synthetic sequences offer a high degree of control over the final structure of the benzamide. A common strategy involves the nitration of a benzoic acid precursor, followed by activation and amidation. libretexts.orglibretexts.orgtruman.edu

For the synthesis of this compound, this could involve the nitration of benzoic acid to produce 2-nitrobenzoic acid. truman.edu The carboxylic acid is then converted to a more reactive species, such as an acyl chloride using thionyl chloride or oxalyl chloride. Finally, the activated 2-nitrobenzoyl chloride is reacted with 3-methylaniline to form the target amide, as described in the nucleophilic acyl substitution section.

This stepwise approach allows for the introduction of substituents at specific positions on both the benzoyl and aniline rings, providing access to a wide array of functionalized benzamides. libretexts.orgyoutube.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzamide product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Boric Acid | Efficient amidation of carboxylic acids and amines. | semanticscholar.orgsciencemadness.org |

| Solvent | Dichloromethane (DCM) | Commonly used inert solvent for acylation reactions. | |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. | |

| Base | Triethylamine (TEA) or DIPEA | Neutralizes HCl byproduct in acyl chloride reactions. | acs.org |

| Reaction Time | Monitored by TLC | Ensures reaction completion. | acs.org |

For instance, in the synthesis of N-(pyridin-2-yl)benzamide, increasing the catalyst amount from 10 to 20 mol% significantly improved the yield. researchgate.net Similarly, conducting the reaction under solvent-free conditions at an elevated temperature also led to a higher yield. researchgate.net The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some benzamide syntheses. mdpi.com

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. chemmethod.comwjpmr.comresearchgate.net This includes the use of less hazardous solvents, solvent-free reaction conditions, and catalytic methods to improve atom economy and reduce waste. semanticscholar.org

For benzamide synthesis, green approaches include:

Solvent-free reactions: Conducting reactions by grinding the reactants together, sometimes with a catalytic amount of a solid support, can eliminate the need for solvents. semanticscholar.orgorganic-chemistry.org

Use of greener solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as water or ethanol (B145695) where possible. ijpdd.org

Catalytic methods: Employing catalysts to enable reactions to proceed under milder conditions and with higher efficiency, thus reducing energy consumption and waste. semanticscholar.org Boric acid, for example, has been used as a mild and effective catalyst for the amidation of carboxylic acids. semanticscholar.orgsciencemadness.org

These green chemistry approaches not only minimize the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. wjpmr.com

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Methylphenyl 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-(3-Methylphenyl)-2-nitrobenzamide is anticipated to reveal a complex pattern of signals in the aromatic region, along with distinct resonances for the amide proton and the methyl group. The 2-nitrophenyl group, being an unsymmetrically substituted benzene (B151609) ring, is expected to show four distinct aromatic proton signals, likely appearing as multiplets due to complex spin-spin coupling. The electron-withdrawing nature of the nitro group and the amide functionality would generally shift these protons downfield.

Similarly, the 3-methylphenyl group would also exhibit a set of four aromatic proton signals. The methyl group, being an electron-donating group, would cause a slight upfield shift of the protons on its ring compared to those on the nitro-substituted ring. A sharp singlet for the methyl protons is expected in the upfield region of the spectrum. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, with its chemical shift being sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | 8.5 - 9.5 | Broad Singlet |

| Aromatic Protons (2-nitrophenyl) | 7.5 - 8.2 | Multiplets |

| Aromatic Protons (3-methylphenyl) | 7.0 - 7.6 | Multiplets |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, corresponding to the seven carbons of the 2-nitrophenyl ring system, the seven carbons of the 3-methylphenyl ring system, the carbonyl carbon, and the methyl carbon.

The carbonyl carbon of the amide group is characteristically found in the downfield region, typically between 160 and 170 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly deshielded. The carbons of the 3-methylphenyl ring will show shifts influenced by the methyl substituent. The methyl carbon itself will appear as a sharp signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 164 - 168 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-NH | 135 - 140 |

| Other Aromatic Carbons | 115 - 135 |

| Methyl Carbon (-CH₃) | 20 - 25 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Application of Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal the coupling relationships between protons that are on adjacent carbons (³J-coupling). libretexts.orgwikipedia.org This would be instrumental in tracing the connectivity of the protons within the 2-nitrophenyl and the 3-methylphenyl rings, allowing for the differentiation of the intricate multiplets in the aromatic region. youtube.com Cross-peaks in the COSY spectrum would connect coupled protons, providing a roadmap of the proton network in each aromatic system. harvard.edu

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates protons with their directly attached carbons. wikipedia.orgyoutube.com Each cross-peak in an HSQC spectrum would link a specific proton signal to its corresponding carbon signal from the ¹³C NMR spectrum. This technique is definitive for assigning the signals of the protonated carbons in both aromatic rings and for confirming the assignment of the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is another strong and characteristic absorption, expected in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹.

The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The spectrum of this compound would serve as a unique molecular fingerprint.

Strong Raman signals are expected for the symmetric stretching vibration of the nitro group, which is often more intense in the Raman spectrum than in the IR spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, typically give rise to strong and sharp bands in the Raman spectrum, providing further confirmation of the aromatic substructures. The C=O stretching vibration of the amide is also Raman active. This technique is a powerful tool for structural confirmation and for studying molecular structure in different environments.

X-ray Crystallography for Solid-State Structure Determination of N-(2-Methylphenyl)-2-nitrobenzamide

The three-dimensional arrangement of atoms and molecules in the crystalline solid-state of N-(2-Methylphenyl)-2-nitrobenzamide has been determined by single-crystal X-ray diffraction. These studies provide invaluable insights into the molecular conformation, packing, and the nature of intermolecular forces that stabilize the crystal lattice.

The crystallographic data for N-(2-Methylphenyl)-2-nitrobenzamide is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.8063 (10) |

| b (Å) | 12.2856 (11) |

| c (Å) | 13.1353 (13) |

| V (ų) | 1259.7 (2) |

| Z | 4 |

| Temperature (K) | 273 (2) |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.10 |

| Data sourced from Acta Crystallographica Section E, 2008, 64(2), o521. nih.govresearchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N–H···O, C–H···O Hydrogen Bonds, π···π Stacking)

The crystal structure of N-(2-Methylphenyl)-2-nitrobenzamide is stabilized by a network of intermolecular interactions. The most significant of these are the N–H···O hydrogen bonds. nih.gov In the crystal lattice, the amide hydrogen (N–H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links the molecules into chains that propagate along the a-axis of the unit cell. nih.gov

The geometric parameters for this hydrogen bond are detailed in the table below.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N–H···O | Data not available | Data not available | Data not available | Data not available |

| Specific geometric parameters for the hydrogen bonds were not available in the provided search results. |

Conformational Analysis in the Crystalline State

In the solid state, the molecule of N-(2-Methylphenyl)-2-nitrobenzamide adopts a twisted conformation. The two aromatic rings, the 2-nitrophenyl ring and the 2-methylphenyl ring, are not coplanar. The dihedral angle between the planes of these two rings is 41.48 (5)°. nih.govresearchgate.net This twist is a result of steric hindrance between the substituents on the two rings.

Furthermore, the nitro group (–NO₂) is twisted out of the plane of the benzene ring to which it is attached by an angle of 24.7 (3)°. nih.govresearchgate.net This deviation from planarity is a common feature in ortho-substituted nitrobenzenes and is attributed to steric repulsion between the nitro group and the adjacent amide substituent.

The key conformational feature is the relative orientation of the amide linkage. The geometric parameters of the molecule are within the usual ranges for benzanilide (B160483) derivatives. researchgate.net

Computational and Theoretical Investigations of N 3 Methylphenyl 2 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For N-(3-Methylphenyl)-2-nitrobenzamide, these calculations offer a window into its behavior at the atomic and electronic levels, providing a foundation for predicting its chemical reactivity and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile method for investigating the electronic properties of molecules like this compound. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

The electronic structure of this compound is a key determinant of its chemical behavior. DFT calculations are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a molecule that is more polarizable and has a higher chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient 2-nitrobenzamide (B184338) moiety, particularly the nitro group. This distribution governs the molecule's charge transfer characteristics.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Nitrobenzamide Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: The values presented are illustrative for a typical nitrobenzamide and are not specific experimental or calculated values for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP provides a visual representation of the charge distribution around the molecule. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. The hydrogen atoms, particularly the amide proton, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Based on the HOMO and LUMO energies obtained from DFT calculations, various global and local reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution. A softer molecule is more reactive.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors for a Nitrobenzamide Derivative

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 eV |

| Chemical Potential (μ) | -χ | -4.25 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.01 eV |

Note: The values are illustrative and calculated based on the sample HOMO-LUMO energies in Table 1.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule. It provides a description of the Lewis-like chemical bonding and allows for the investigation of charge transfer and hyperconjugative interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization.

For this compound, NBO analysis would reveal the nature of the amide bond, the extent of conjugation between the aromatic rings and the amide linkage, and the delocalization of charge due to the electron-withdrawing nitro group. The analysis provides insights into the stability of the molecule and the contributions of various resonance structures.

DFT calculations can be used to predict various spectroscopic parameters of this compound, which can then be compared with experimental data for validation of the computational model. These predictions can aid in the interpretation of experimental spectra. For instance, computational methods can predict the vibrational frequencies (IR and Raman spectra) of the molecule, providing a basis for assigning the observed spectral bands to specific vibrational modes. Furthermore, theoretical calculations can help in predicting the nuclear magnetic resonance (NMR) chemical shifts of the different nuclei in the molecule.

Ab Initio Methods for High-Level Electronic Structure Characterization

While specific high-level ab initio studies exclusively focused on this compound are not widely available in public literature, the methodologies for characterizing such molecules are well-established. Quantum-chemical studies on related aromatic and heteroaromatic amines often employ these techniques to understand their electronic features and reactivity. imrpress.com

For instance, Density Functional Theory (DFT) is a common and powerful tool for investigating the electronic properties of nitrobenzamide derivatives. A suitable approach for predicting the reactivity and electronic characteristics of compounds like this compound involves using DFT calculations with a functional such as B3LYP and a basis set like 6-311++G(d,p). These calculations can determine key electronic parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In a study on the related compound N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide (B126), DFT calculations at the B3LYP/6-311G(d) level were used to analyze its electronic structure, including the HOMO-LUMO gap and the molecular electrostatic potential (MEP) map. ajol.info The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with biological targets. ajol.info

Furthermore, for more accurate thermodynamic properties, high-level composite methods such as the G3(MP2)//B3LYP approach have been successfully applied to other related heterocyclic structures like benzoxazolinone derivatives. mdpi.com These methods combine calculations at different levels of theory to achieve a high degree of accuracy in predicting properties like enthalpies of formation. mdpi.com

Intermolecular Interactions Analysis

The way molecules of this compound interact with each other in the solid state governs its crystal packing and physical properties. Computational tools are invaluable for dissecting these complex interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules.

Although a specific Hirshfeld analysis for this compound is not available, studies on analogous compounds provide significant insights. For example, the Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide revealed that O⋯H/H⋯O interactions were the most significant contributors to the crystal packing, accounting for 40.1% of all surface contacts. This was followed by H⋯H (27.5%) and C⋯H/H⋯C (12.4%) contacts.

Similarly, in the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitro-thiophen-2-yl)methylidene]aniline, O⋯H (39%) and H⋯H (21.3%) contacts were found to be dominant. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These plots allow for the deconvolution of the full fingerprint into contributions from specific atom-pair contacts, offering a clear picture of the nature and reciprocity of the intermolecular interactions.

The following table summarizes the percentage contributions of various intermolecular contacts determined from Hirshfeld surface analysis of a related nitro-containing compound.

| Intermolecular Contact | Contribution (%) |

| O⋯H/H⋯O | 40.1% |

| H⋯H | 27.5% |

| C⋯H/H⋯C | 12.4% |

| O⋯C/C⋯O | 6.0% |

| O⋯O | 5.7% |

| C⋯C | 4.9% |

| O⋯N/N⋯O | 2.0% |

| N⋯H/H⋯N | 1.2% |

| S⋯C/C⋯S | 0.1% |

| S⋯O/O⋯S | 0.1% |

Data from the Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide.

Characterization of Weak Non-Covalent Interactions

The crystal packing of this compound is stabilized by a network of weak non-covalent interactions. These include hydrogen bonds, π–π stacking, and van der Waals forces. In related structures, C—H⋯O hydrogen bonds are frequently observed, linking adjacent molecules into larger supramolecular assemblies. For instance, in the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, C—H⋯O hydrogen bonds create a three-dimensional network.

Additionally, π–π stacking interactions between aromatic rings are a common feature. In the same compound, π–π stacking was observed with a centroid–centroid distance of 3.8745 (9) Å, contributing to the formation of chains along a crystallographic axis. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups in this compound suggests that such electrostatic and dispersive interactions play a crucial role in its solid-state architecture.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in predicting how this compound might interact with biological macromolecules, offering a route to understanding its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ajol.info This is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to elucidate the molecular basis of ligand-protein interactions.

While specific docking studies for this compound are not detailed in the available literature, research on other nitrobenzamide derivatives highlights the potential of this class of compounds as inhibitors of various enzymes. For example, a series of nitro-substituted benzamide derivatives were evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. researchgate.netrsc.org Molecular docking analysis revealed that these compounds could bind efficiently to the active site of iNOS. researchgate.netrsc.org

In a different study, newly synthesized benzamide derivatives were docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). The results showed that these compounds could form hydrogen bonds with key amino acid residues in the active site, such as GLN192, GLY143, and ARG188, with calculated binding energies indicating stable interactions. ajol.info For instance, one ligand exhibited a binding energy of -8.90 kcal/mol and formed three hydrogen bonds with the protein. ajol.info

The following table presents a summary of molecular docking results for various benzamide derivatives against different protein targets, illustrating the types of interactions and binding affinities that can be predicted.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

| Benzamide derivative a | 6LU7 (SARS-CoV-2 Mpro) | -8.90 | GLN192, GLY143 |

| Benzamide derivative d | 6LU7 (SARS-CoV-2 Mpro) | -8.85 | ARG188 |

| Benzamide derivative f | 6LU7 (SARS-CoV-2 Mpro) | -9.17 | Not specified |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 | Not specified |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | -7.7 | Not specified |

This table compiles data from docking studies on various benzamide derivatives to showcase the application of this method. ajol.infonih.gov

These studies collectively suggest that this compound, as a member of the benzamide family, could be a promising candidate for targeting various protein active sites, and molecular docking provides a powerful tool for exploring these potential interactions.

Computational Estimation of Binding Affinities and Optimal Binding Poses

Computational methods are pivotal in modern drug discovery for predicting how a ligand, such as this compound, might interact with a biological target. Molecular docking is a primary technique used to estimate the binding affinity and determine the most favorable binding orientation, or pose, of a ligand within the active site of a protein. This process involves sampling a vast number of possible conformations of the ligand and scoring them based on a force field that approximates the binding free energy.

Docking simulations can reveal crucial molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target protein. nih.gov For instance, in studies of other benzamide derivatives, docking has been instrumental in understanding their structure-activity relationships. nih.gov The insights gained from these simulations help in prioritizing compounds for synthesis and biological testing.

The binding affinity is often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, studies on benzamide derivatives targeting the protein cereblon (CRBN) have shown that the introduction of fluorine atoms can increase binding affinity. nih.govacs.org Computational analyses of these derivatives have helped to elucidate how specific substitutions can lead to more potent binding. nih.govacs.org While specific binding affinity data for this compound is not available in the provided search results, the methodologies used for similar compounds would be directly applicable.

Below is an example of a data table illustrating typical results from a molecular docking study on related benzamide compounds.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzamide Derivative A | Fictional Kinase 1 | -8.5 | TYR123, LYS45, ASP189 |

| Benzamide Derivative B | Fictional Kinase 1 | -7.9 | TYR123, LEU88, PHE190 |

| This compound (Hypothetical) | Fictional Kinase 1 | -8.2 | TYR123, VAL50, ASP189 |

This table is illustrative and does not represent actual experimental data for this compound.

Applications in Virtual Screening for Target Identification

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This approach significantly reduces the time and cost associated with drug discovery by narrowing down the number of compounds that need to be synthesized and tested in the lab. There are two main types of virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or from computational methods like homology modeling. In SBVS, compounds from a database are docked into the binding site of the target, and their binding affinities are estimated. nih.gov This allows for the identification of novel scaffolds that fit the target's binding pocket. nih.gov

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that are known to bind to the target. A model is built based on the physicochemical properties of these known active ligands, and this model is then used to screen a database for other compounds with similar properties. mdpi.com

Both SBVS and LBVS have been successfully used to identify novel inhibitors for various targets, including RORγ inverse agonists. nih.gov For a compound like this compound, virtual screening could be employed to identify its potential biological targets by screening it against a panel of known protein structures.

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex and to refine the binding poses obtained from docking. nih.gov

A key metric used to analyze the stability of the complex is the Root Mean Square Deviation (RMSD). A stable RMSD trajectory for the ligand-protein complex over the course of the simulation suggests that the ligand remains securely bound in the active site. nih.govresearchgate.net Other parameters, such as the Root Mean Square Fluctuation (RMSF) of individual residues and the Solvent Accessible Surface Area (SASA), can also provide insights into the flexibility of the protein and the compactness of the complex upon ligand binding. researchgate.net MD simulations have been successfully used to validate the binding of nitrobenzamide derivatives to their target enzymes, confirming the stability of the predicted binding modes. nih.gov

Homology Modeling for Uncharacterized Target Protein Structures

In many cases, the experimental three-dimensional structure of a target protein has not been determined. When this occurs, and if there is a protein with a similar amino acid sequence for which a structure is known (a "template"), a computational technique called homology modeling can be used to build a 3D model of the target protein. nih.gov This method is based on the principle that proteins with similar sequences tend to have similar structures. nih.govresearchgate.net

The process of homology modeling involves several key steps: nih.gov

Template Identification: Searching protein structure databases to find one or more known structures that are homologous to the target sequence.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template(s).

Model Building: Building a 3D model of the target protein based on the coordinates of the aligned template structure.

The accuracy of a homology model is highly dependent on the degree of sequence identity between the target and the template. nih.gov Models built on templates with high sequence similarity (e.g., >50%) are often accurate enough to be used for structure-based drug design applications like molecular docking. nih.gov This approach allows for computational studies, such as predicting the binding of this compound, to be performed even when the experimental structure of its target is not available. davidpublisher.com

Structure Activity Relationship Sar Studies of N 3 Methylphenyl 2 Nitrobenzamide Derivatives

Rational Design and Synthesis of Analogues with Targeted Structural Modifications

The N-aryl ring, the 3-methylphenyl group in the parent compound, presents a key area for modification to explore the impact of steric and electronic properties on biological activity. Studies on related benzamide (B126) series have shown that the nature and position of substituents on this ring can dramatically influence potency.

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the substitution pattern on the N-aryl ring was found to be a critical determinant of α-glucosidase inhibitory activity nih.gov. The research indicated that a combination of both electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like nitro, -NO₂) on the phenyl ring significantly enhanced inhibitory activity nih.gov. This suggests that a balanced electronic distribution on the N-aryl ring is favorable for activity. Compound 5o from this study, which featured a 2-CH₃-5-NO₂ substitution pattern on the N-phenyl ring, was identified as the most potent inhibitor against both α-glucosidase and α-amylase nih.gov.

Table 1: Effect of N-aryl Ring Substituents on α-Glucosidase Inhibitory Activity in a Related Nitrobenzamide Series

| Compound | N-aryl Ring Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| 5m | 2-CH₃-3-NO₂ | - |

| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 |

| 5p | 2-CH₃-4-NO₂ | - |

| Acarbose (Ref.) | - | 39.48 ± 0.80 |

Data derived from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov.

These findings underscore the importance of systematic exploration of the N-aryl ring to optimize the biological profile of N-(3-Methylphenyl)-2-nitrobenzamide analogues.

The amide linkage (-CONH-) is a central feature of the benzamide scaffold, providing structural rigidity and participating in hydrogen bonding interactions. Modifications to this group, while less common, can yield important SAR insights. In a study of farnesoid X receptor (FXR) antagonists, replacing a benzoate ester linkage with a more stable benzamide linkage was shown to improve metabolic stability while only slightly decreasing potency nih.gov. This suggests that the amide bond contributes significantly to the molecule's durability in biological systems.

Furthermore, the hydrogen atom on the amide nitrogen is a potential hydrogen bond donor. Its replacement or the modification of the carbonyl group (a hydrogen bond acceptor) could alter binding affinity and selectivity towards a target protein.

The nitro group (-NO₂) on the benzamide ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. Its position is critical for activity. In the crystal structure of the related compound N-(2-Methylphenyl)-2-nitrobenzamide, the nitro group is twisted out of the plane of the aromatic ring to which it is attached nih.gov. This specific orientation may be crucial for binding.

Studies on different benzamide series have confirmed the importance of the nitro group's position. For example, in the investigation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives, the relative positions of a nitro group and a methyl group on the N-aryl ring led to differences in inhibitory potential, highlighting the sensitivity of the biological target to the spatial arrangement of substituents nih.gov. Similarly, research on 3-Nitro-2,4,6-trihydroxybenzamide derivatives identified the nitro group count as a key molecular property for their activity as photosynthetic electron transport inhibitors nih.gov. The strong electron-withdrawing effect of the nitro group was also found to influence the outcome of chemical reactions, as seen in the synthesis of a 4,5-dihydrofuran-2-yl)-2-nitrobenzamide derivative mdpi.com.

Pharmacophore Mapping and Identification of Key Structural Features for Activity

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For classes of compounds similar to this compound, pharmacophore models have been successfully developed.

A study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors generated a pharmacophore model that included three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature nih.gov. In another investigation on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed. This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged with specific geometries researchgate.net.

These models suggest that for this compound analogues, the key features for activity likely include:

Aromatic Rings: Both the N-aryl ring and the nitrobenzoyl ring are likely involved in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the carbonyl group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide linkage is a critical hydrogen bond donor researchgate.net.

Table 2: Common Pharmacophoric Features Identified in Related Benzamide Derivatives

| Pharmacophoric Feature | Potential Corresponding Group in this compound | Reference |

|---|---|---|

| Aromatic Ring 1 | 3-Methylphenyl group | nih.govresearchgate.net |

| Aromatic Ring 2 | 2-Nitrobenzoyl group | researchgate.net |

| Hydrogen Bond Donor | Amide N-H | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Nitro oxygen atoms | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various physicochemical properties of the molecules—to predict the activity of new, unsynthesized compounds.

Predictive QSAR models have been developed for various series of benzamide derivatives, providing insights into the key properties driving their activity.

In a QSAR analysis of 3-nitro-2,4,6-trihydroxybenzamide derivatives, a 2D-QSAR model was developed that showed a strong correlation between structure and photosynthetic electron transport inhibitory activity nih.gov. The model had a correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139, indicating good internal predictive ability nih.gov. The external predictive ability (pred_r²) was 0.7753, confirming its robustness nih.gov. The descriptors identified as most important were the count of hydroxyl groups (SsOHcount) and the count of nitro groups (SddsN(nitro) count), emphasizing the importance of these functional groups nih.gov.

Another QSAR study on a different series of benzamide and thio-amide derivatives identified the partition coefficient (log P), Wienier Index (a topological descriptor), and specific polarisability as having a significant correlation with herbicidal activity researchgate.net. For HDAC inhibitors, a 3D-QSAR model for aminophenyl benzamide derivatives showed an excellent correlation coefficient (r² = 0.99) and predictive power (q² = 0.85) researchgate.net. This model suggested that hydrophobic character and hydrogen bond donating groups are crucial for enhancing inhibitory potency researchgate.net.

Table 3: Statistical Results of QSAR Models for Benzamide Derivatives

| QSAR Model Type | Compound Series | r² | q² | pred_r² | Key Descriptors |

|---|---|---|---|---|---|

| 2D-QSAR | 3-Nitro-2,4,6-trihydroxybenzamides | 0.8544 | 0.7139 | 0.7753 | SsOHcount, SddsN(nitro) count |

| 3D-QSAR | Aminophenyl benzamides (HDAC Inhibitors) | 0.99 | 0.85 | - | Hydrophobic, H-bond donor fields |

Data sourced from studies on related benzamide derivatives nih.govresearchgate.net.

These studies demonstrate that QSAR models can be powerful tools for guiding the design of novel this compound derivatives with improved biological profiles.

Validation and Assessment of QSAR Model Predictive Capabilities

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is incomplete without rigorous validation. wikipedia.org Validation is a critical process to ensure that the developed model is not a result of chance correlation but possesses genuine predictive power for new, untested chemical entities. wikipedia.orgbasicmedicalkey.com This process adheres to the principles set forth by the Organisation for Economic Co-operation and Development (OECD), which emphasize establishing appropriate measures of goodness-of-fit, robustness, and predictivity for any QSAR model intended for scientific and regulatory use. basicmedicalkey.comnih.govoecd.org The validation process is broadly categorized into internal validation and external validation, both of which employ a variety of statistical metrics to assess the model's performance.

Internal Validation: Assessing Model Robustness

Internal validation evaluates the stability and robustness of a QSAR model using only the training set—the data used to build the model. basicmedicalkey.com The most common technique for internal validation is cross-validation. A widely used method is the Leave-One-Out (LOO) cross-validation. In this procedure, one compound is removed from the training set, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once.

The primary metric derived from this process is the cross-validation coefficient, denoted as q² (or Q²). This metric assesses the internal consistency of the model. A q² value greater than 0.5 is generally considered an indicator of a model with good robustness. For a 2D-QSAR model developed for a series of nitrobenzamide derivatives with antitubercular activity, a q² of 0.72 was achieved, indicating a robust and reliable model. nih.gov

External Validation: Assessing Predictive Power

While internal validation is crucial for assessing robustness, external validation is considered the gold standard for evaluating a model's true predictive capability. nih.govuninsubria.it This process involves splitting the initial dataset into a training set for model development and an independent test set (or external set) that is not used during model building. basicmedicalkey.comgoogle.com The model is then used to predict the biological activity of the compounds in the test set, and the predicted values are compared to the experimental values. basicmedicalkey.com

The effectiveness of external validation is quantified by the predictive R² (denoted as R²_pred or Q²_ext). google.comnih.gov This metric evaluates how well the model predicts the activity of new compounds. A high R²_pred value (typically > 0.6) suggests that the model has strong predictive power and can be reliably used for screening new derivatives of this compound.

To illustrate the process, a dataset of this compound derivatives would be partitioned. The following table shows a representative example of observed versus predicted activities for a test set, along with the calculated residuals (the difference between observed and predicted values).

| Compound ID | Observed pMIC50 | Predicted pMIC50 | Residual |

| NMB-21 | 5.34 | 5.29 | 0.05 |

| NMB-22 | 5.88 | 5.95 | -0.07 |

| NMB-23 | 6.12 | 6.08 | 0.04 |

| NMB-24 | 5.56 | 5.65 | -0.09 |

| NMB-25 | 6.01 | 5.91 | 0.10 |

| NMB-26 | 5.72 | 5.77 | -0.05 |

Summary of Predictive Capabilities

A comprehensive assessment of a QSAR model's capabilities relies on a suite of statistical metrics from both internal and external validation procedures. A model is deemed reliable and predictive only when it satisfies multiple stringent statistical criteria.

The table below summarizes the key validation parameters and their acceptable thresholds for a robust QSAR model focused on this compound derivatives.

| Statistical Parameter | Symbol | Definition | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validation Coefficient | q² or Q² | Measures the internal robustness and predictive ability of the model (LOO). | > 0.5 |

| Predictive R-squared | R²_pred or Q²_ext | Measures the predictive power of the model on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

| Concordance Correlation Coefficient | CCC | Measures the agreement between observed and predicted values, assessing both precision and accuracy. nih.gov | > 0.85 |

A QSAR model for this compound derivatives that meets these validation criteria is considered statistically sound. Such a model serves as a powerful and cost-effective tool, enabling the reliable prediction of antitubercular activity for novel, yet-to-be-synthesized compounds and guiding the strategic optimization of lead candidates. amazonaws.com

Mechanistic Investigations of N 3 Methylphenyl 2 Nitrobenzamide Biological Activities

Identification and Validation of Specific Molecular Targets

While specific molecular targets for N-(3-Methylphenyl)-2-nitrobenzamide have not been definitively identified in published research, studies on similar nitroaromatic compounds provide insights into potential mechanisms. A common pathway for nitro-containing molecules involves intracellular reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net These reactive intermediates can then interact with various cellular macromolecules.

For instance, research on 4-iodo-3-nitrobenzamide (B1684207) has shown that it is metabolically reduced to 4-iodo-3-nitrosobenzamide (B12559498) within tumor cells. nih.gov This nitroso intermediate was found to inactivate poly(ADP-ribose) polymerase (PARP) by ejecting zinc from its zinc-finger domain, subsequently inducing apoptosis. nih.gov This suggests that key DNA repair and signaling enzymes could be potential targets for this compound following its metabolic activation.

Another class of antitubercular nitrobenzamides has been suggested to target the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), based on structural similarities to known inhibitors and supporting molecular docking studies. nih.gov However, it is important to note that direct experimental evidence validating DprE1 or PARP as a target for this compound is currently lacking. Future research employing techniques like affinity purification or proteomic profiling would be necessary to identify and validate its specific molecular interactome.

Elucidation of Cellular Pathway Modulation

The biological effects of this compound are likely exerted through the modulation of critical cellular pathways, leading to outcomes such as inhibited proliferation and cell death. The mechanisms are thought to involve interference with DNA integrity and the induction of programmed cell death cascades.

Interference with DNA Synthesis and Repair Mechanisms

Nitroaromatic compounds are known to interfere with DNA integrity, often following bioreductive activation. nih.gov The generally accepted model posits that the reduction of the nitro group produces toxic intermediates that can covalently bind to DNA, leading to nuclear damage, replication stress, and cell death. nih.gov Studies on 2-nitroimidazole (B3424786) compounds, for example, have demonstrated that they compromise DNA replication and slow cell cycle progression under hypoxic conditions. nih.gov

Furthermore, the amino metabolite of this compound, 3-aminobenzamide (B1265367), is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair. Studies on 3-aminobenzamide have shown it can alleviate DNA damage by modulating the expression of DNA repair genes. nih.gov While this compound itself is not 3-aminobenzamide, its potential metabolic conversion to an amino derivative suggests a possible indirect mechanism for interfering with DNA repair pathways.

Induction of Apoptosis and Cell Cycle Arrest in Target Cells

A hallmark of many anticancer agents, including various benzamide (B126) derivatives, is the ability to induce apoptosis and cause cell cycle arrest in malignant cells. Research on structurally related N-substituted benzamides has demonstrated a clear capacity to trigger these events. For example, the N-substituted benzamide declopramide (B1670142) was shown to induce a G2/M cell cycle block and trigger apoptosis through the mitochondrial pathway, involving cytochrome c release and caspase-9 activation. mdpi.com This activity was observed to be independent of p53 status, indicating a broad potential for efficacy. mdpi.com

Similarly, studies on novel nitro-substituted heterocyclic compounds have reported the induction of DNA fragmentation, leading to cell cycle arrest at either the G0/G1 or G2/M phase, and culminating in apoptosis via activation of caspases 3 and 7. doi.org These findings on analogous compounds suggest a plausible mechanism for this compound, as summarized in the table below.

| Compound Class | Observed Effect | Cellular Mechanism | Reference |

|---|---|---|---|

| N-Substituted Benzamides | G2/M Cell Cycle Arrest | Induction of mitochondrial apoptosis pathway, cytochrome c release, caspase-9 activation. | mdpi.com |

| Nitro-Substituted Heterocycles | G0/G1 or G2/M Cell Cycle Arrest | DNA fragmentation, mitochondrial membrane depolarization, activation of caspases 3 and 7. | doi.org |

| 4-Iodo-3-nitrobenzamide | Apoptosis | Metabolic reduction to a nitroso intermediate that inactivates PARP. | nih.gov |

Enzyme Inhibition Studies

The interaction of this compound with various enzyme systems is central to understanding its metabolic fate and biological activity. Key enzyme families of interest include the cytochrome P450 system, responsible for its biotransformation, and other metabolic enzymes that could be direct targets.

Interactions with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast number of drugs and xenobiotics. nih.gov The biotransformation of this compound is anticipated to involve this system, particularly in the reduction of its nitro group—a common metabolic pathway for nitroaromatic compounds. This reduction can lead to the formation of the corresponding amino derivative, potentially altering the compound's biological activity. nih.gov

While direct studies on this compound are not available, research on other compounds shows that multiple CYP isozymes, such as CYP3A4, CYP2D6, and CYP1A2, are often involved in the metabolism of aromatic compounds. researchgate.net For example, these enzymes are responsible for the metabolism of the neuroleptic thioridazine. researchgate.net The specific CYP enzymes responsible for metabolizing this compound would determine its pharmacokinetic profile and potential for drug-drug interactions. nih.govnih.gov

Inhibition of Key Metabolic Enzymes (e.g., Dihydroorotate Dehydrogenase, α-Glucosidase, α-Amylase)

Scientific investigations have explored the inhibition of various metabolic enzymes as therapeutic strategies for diseases like cancer and diabetes. However, there is currently no published evidence to suggest that this compound is an inhibitor of Dihydroorotate Dehydrogenase (DHODH), α-glucosidase, or α-amylase.

DHODH is a key enzyme in pyrimidine (B1678525) biosynthesis and a target for some anticancer and autoimmune therapies, but known inhibitors possess different structural scaffolds from this compound. Likewise, inhibitors of α-glucosidase and α-amylase, which are targets for managing diabetes, typically belong to other chemical classes, such as benzoylphloroglucinols and bromophenols. While various hydrazide derivatives have been evaluated for α-glucosidase and α-amylase inhibition, these are structurally distinct from this compound. mdpi.com Therefore, based on current literature, inhibition of these specific metabolic enzymes is not a recognized mechanism of action for this compound.

Bioreduction Pathways of the Nitro Group and Reactive Intermediate Formation

The biological activities of many nitroaromatic compounds are intrinsically linked to the metabolic reduction of their nitro group. This biotransformation is a critical activation step, leading to the formation of various reactive intermediates that can exert therapeutic or toxic effects. While direct metabolic studies on this compound are not extensively documented, a scientifically robust and predictable pathway can be inferred from the well-established metabolism of other aromatic nitro compounds. nih.govacs.org The enzymatic reduction of the nitro group is a stepwise process, typically involving a six-electron reduction to the corresponding amine. nih.govingentaconnect.com

The bioreduction is primarily catalyzed by a class of enzymes known as nitroreductases, which are found in both mammalian tissues and gut microbiota. acs.orgingentaconnect.com These enzymes, often flavin-dependent, utilize cofactors such as NAD(P)H to transfer electrons to the nitroaromatic substrate. ackerleylab.comgoogle.com The process can proceed through either a one-electron or a two-electron transfer mechanism. nih.gov

In the one-electron reduction pathway, a nitro anion radical is initially formed. This highly reactive species can then be further reduced. Alternatively, in the presence of molecular oxygen, it can participate in redox cycling, which leads to the generation of superoxide (B77818) radicals and other reactive oxygen species (ROS), contributing to oxidative stress.

The more common two-electron reduction pathway, often carried out by oxygen-insensitive nitroreductases, bypasses the formation of the free nitro anion radical, directly reducing the nitro group. nih.govmdpi.com This sequential reduction proceeds through key reactive intermediates, as detailed below.

The initial reduction of the parent compound, This compound , converts the nitro group to a nitroso group, yielding N-(3-Methylphenyl)-2-nitrosobenzamide . This intermediate is highly reactive and is typically short-lived in biological systems. nih.gov

Further reduction of the nitroso intermediate leads to the formation of a hydroxylamine derivative, 2-amino-N-(3-methylphenyl)benzamide . nih.govwikipedia.org This N-hydroxylated metabolite is a critical juncture in the metabolic pathway. N-hydroxyarylamines are often implicated in the toxic and mutagenic effects of nitroaromatic compounds, as they can form covalent adducts with cellular macromolecules such as DNA and proteins.

The final step in this reductive pathway is the conversion of the hydroxylamine to the corresponding amine, yielding 2-amino-N-(3-methylphenyl)benzamide . researchgate.net This final amine product is generally more stable and less reactive than the preceding intermediates. The transformation from the electron-withdrawing nitro group to the electron-donating amino group dramatically alters the electronic properties and, consequently, the biological activity of the molecule. nih.gov

The following table summarizes the key steps and intermediates in the proposed bioreduction pathway of this compound.

| Step | Reactant | Enzyme Class (General) | Product/Intermediate | Notes |

| 1 | This compound | Nitroreductase | N-(3-Methylphenyl)-2-nitrosobenzamide | Initial two-electron reduction of the nitro group. |

| 2 | N-(3-Methylphenyl)-2-nitrosobenzamide | Nitroreductase | 2-(hydroxyamino)-N-(3-methylphenyl)benzamide | Further two-electron reduction. This hydroxylamine is a key reactive intermediate. |

| 3 | 2-(hydroxyamino)-N-(3-methylphenyl)benzamide | Reductase | 2-amino-N-(3-methylphenyl)benzamide | Final stable amine product of the six-electron reduction. |

Exploration of Biological Activities and Scientific Research Applications of N 3 Methylphenyl 2 Nitrobenzamide

Antimicrobial Research Applications

Research into novel antimicrobial agents is a critical area of scientific inquiry, driven by the global challenge of antibiotic resistance. Nitrobenzamide derivatives have been a subject of interest in this field.

Investigation of Antibacterial Spectrum

While specific studies detailing the comprehensive antibacterial spectrum of N-(3-Methylphenyl)-2-nitrobenzamide are not widely available in peer-reviewed literature, some commercial sources suggest that the compound exhibits antimicrobial properties. Claims have been made that it shows activity against certain bacterial strains, in some instances reportedly outperforming established antibiotics like ciprofloxacin. However, without access to primary research data, including crucial metrics such as Minimum Inhibitory Concentration (MIC) values against a standardized panel of bacteria, these claims remain to be scientifically substantiated.

Exploration of Antifungal Spectrum

Similar to its antibacterial potential, there are indications from non-primary sources that this compound may possess antifungal activity. It has been suggested that its efficacy could be comparable to or exceed that of the common antifungal agent miconazole (B906) in specific contexts. Nevertheless, a comprehensive and validated exploration of its antifungal spectrum, including data on its activity against various fungal pathogens, is not present in the currently available scientific literature.

Anticancer Research Applications

The search for new and effective anticancer therapeutics is a major focus of medicinal chemistry. Various classes of chemical compounds are continuously being evaluated for their potential to inhibit cancer cell growth and proliferation.

In Vitro Efficacy Studies in Various Cancer Cell Lines

Following a thorough review of published scientific research, no studies were identified that specifically investigated the in vitro efficacy of this compound against any cancer cell lines. Consequently, there is no available data to report on its potential anticancer activity.

Insights into Cytotoxicity and Antiproliferative Mechanisms

In the absence of any in vitro efficacy studies, there is a corresponding lack of information regarding the cytotoxicity and antiproliferative mechanisms of this compound. Research into how this compound might affect cancer cell viability, cell cycle progression, or induce apoptosis has not been documented in the scientific literature.

Neurobiological Research Applications (e.g., Neuroprotection, Dopamine (B1211576) Pathway Modulation)

Compounds that can modulate neurological pathways are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders.

A comprehensive search of scientific databases and literature reveals no studies dedicated to the neurobiological research applications of this compound. There is no available evidence to suggest that this compound has been investigated for neuroprotective effects or for its ability to modulate the dopamine pathway or any other neurotransmitter systems.

Role as an Intermediate in the Synthesis of More Complex Organic Molecules

This compound serves as a valuable intermediate in the creation of more intricate organic structures, particularly heterocyclic compounds. The strategic placement of a nitro group ortho to the amide linkage provides a chemically versatile scaffold for synthetic chemists. This unique arrangement of functional groups allows for a variety of chemical modifications, establishing the compound as a key building block.

Research has highlighted its role as a precursor in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. The synthesis of these complex scaffolds often involves the chemical transformation of both the nitro group and the amide functionality of the this compound precursor. The general pathway typically involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction to form the quinazoline ring system. The methylphenyl group can also be modified or can influence the properties of the final product.

The utility of related nitrobenzamide structures as intermediates further underscores the importance of this class of compounds. For instance, N-methyl-4-(methylamino)-3-nitrobenzamide is a known intermediate for triazole and benzimidazole (B57391) derivatives, which have applications in treating a range of conditions. google.com This highlights a broader trend where substituted nitrobenzamides are key starting materials for pharmacologically relevant molecules.

Applications as a Reagent in Diverse Chemical Reactions

The reactivity of this compound is dominated by the presence of the ortho-nitro group and the amide linkage, which allows it to act as a key reagent in several important transformations.

One of the primary reactions this compound undergoes is the reduction of the nitro group. This transformation is a critical step in many synthetic pathways. The nitro group can be reduced to an amino group (-NH2) using various reducing agents. A common method for the reduction of a related compound, N-(3-methylphenyl)-3-nitrobenzamide, involves the use of tin(II) chloride dihydrate in the presence of hydrochloric acid. chemicalbook.com This reaction converts the nitrobenzamide into the corresponding aminobenzamide, which is a versatile intermediate itself.

The table below summarizes the key reactions and resulting products from this compound.

| Starting Reagent | Reaction Type | Key Reagents/Conditions | Product Class |

| This compound | Nitro Group Reduction | e.g., SnCl2·2H2O, HCl | 2-Amino-N-(3-methylphenyl)benzamide |

| 2-Amino-N-(3-methylphenyl)benzamide | Intramolecular Cyclization | Heat or Acid/Base Catalysis | Quinazoline Derivatives |

This reactivity makes this compound a valuable reagent for chemists aiming to construct complex molecular frameworks, particularly those containing nitrogen heterocycles. mdpi.com

Q & A

Q. What are the validated synthetic routes for N-(3-Methylphenyl)-2-nitrobenzamide, and how can reaction conditions be optimized for high purity?

Methodology:

- Synthetic Routes : A common approach involves coupling 2-nitrobenzoyl chloride with 3-methylaniline in anhydrous THF under inert conditions. For example, similar nitrobenzamide derivatives are synthesized via nucleophilic acyl substitution using LDA (Lithium Diisopropylamide) as a base to deprotonate the amine .

- Optimization : Monitor reaction progress via TLC (silica gel GF254 plates) and purify via column chromatography (PE/EA solvent systems). Yield and purity improvements can be achieved by controlling stoichiometry (e.g., 1.1:1 molar ratio of amine to acyl chloride) and reaction time (typically 4–6 hours) .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR to detect residual solvents or unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodology:

- IR Spectroscopy : Key absorption bands include:

- NMR :

- <sup>1</sup>H NMR: Aromatic protons (δ 7.2–8.3 ppm), methyl group (δ 2.3–2.5 ppm), and amide NH (δ 8.5–9.0 ppm, broad).

- <sup>13</sup>C NMR: Carbonyl carbon (δ ~165 ppm), nitro group carbons (δ ~148 ppm) .

- UV-Vis : A λmax near 270–290 nm (π→π* transitions of nitro and aromatic groups) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodology:

- Solubility : Use pharmacopoeial shake-flask methods. The compound is typically soluble in ethanol, DMSO, and THF but insoluble in water. Quantify via gravimetric analysis after saturation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis of the nitro group) using LC-MS .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly or co-crystallization strategies?

Methodology:

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs ) reveals hydrogen-bonding motifs. For orthorhombic P212121 systems, intermolecular N-H···O=C interactions dominate, forming 1D chains. Graph set analysis (Etter’s formalism) can classify motifs (e.g., R2<sup>2</sup>(8) rings) .

- Co-crystallization : Screen with co-formers (e.g., carboxylic acids) using solvent evaporation. Analyze packing efficiency via Mercury CSD software .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

Methodology:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute:

- HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 4.5 eV for nitrobenzamides) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in spectroscopic data during polymorph screening?

Methodology:

- Variable-Temperature XRD : Differentiate polymorphs by analyzing thermal expansion coefficients. For example, a monoclinic-to-orthorhombic transition may occur at 120°C .

- Solid-State NMR : Compare <sup>13</sup>C CP/MAS spectra to detect variations in molecular packing. Discrepancies in carbonyl chemical shifts (>2 ppm) indicate distinct hydrogen-bonding networks .

Q. What strategies are effective for scaling up this compound synthesis while minimizing impurities?

Methodology:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor acyl chloride consumption. Adjust feed rates dynamically to maintain stoichiometry .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance crystal yield. Characterize polymorphic purity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.